molecular formula C23H23BrN2O5S B2688884 N-(4-bromo-3-methylphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1189458-58-9

N-(4-bromo-3-methylphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2688884
CAS RN: 1189458-58-9
M. Wt: 519.41
InChI Key: JZPLXRAZULSVEC-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23BrN2O5S and its molecular weight is 519.41. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activities

Sulfonamide compounds have been synthesized and evaluated for their inhibition potential against various enzymes and microbes. For instance, synthesized compounds showed significant inhibition against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These compounds' enzyme inhibition capabilities suggest potential applications in designing inhibitors for therapeutic purposes, such as treating conditions associated with enzyme dysregulation (Virk et al., 2018). Additionally, new heterocyclic compounds incorporating sulfamoyl moiety demonstrated promising antimicrobial activities, indicating their potential use as antimicrobial agents (Darwish et al., 2014).

Photodynamic Therapy for Cancer

Compounds with sulfonamide derivatives have been explored for their suitability in photodynamic therapy (PDT) applications. A study on zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups found these compounds to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photodynamic therapy mechanisms, suggesting their potential utility in treating cancer through PDT (Pişkin et al., 2020).

Antioxidant Activities

Bromophenol derivatives, another class of compounds that may share functional groups with the compound , have been isolated from the red alga Rhodomela confervoides. These compounds exhibited potent scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, showcasing their potential as natural antioxidants with applications in food and pharmaceutical industries for enhancing oxidative stability and health benefits (Li et al., 2012).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O5S/c1-14-12-17(5-10-20(14)24)25-21(27)13-26-16(3)11-15(2)22(23(26)28)32(29,30)19-8-6-18(31-4)7-9-19/h5-12H,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPLXRAZULSVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)Br)C)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

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